molecular formula C10H12ClNO B14839377 4-Chloro-3-cyclopropoxy-N-methylaniline

4-Chloro-3-cyclopropoxy-N-methylaniline

Cat. No.: B14839377
M. Wt: 197.66 g/mol
InChI Key: MLVOKMCFUXQMOO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-N-methylaniline is a substituted aniline derivative characterized by a chlorine atom at the 4-position, a cyclopropoxy group at the 3-position, and a methylated amine (-N-CH₃) at the para position. This compound’s unique structure combines aromatic, ether, and amine functionalities, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12ClNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

MLVOKMCFUXQMOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-N-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Chloro-3-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Chloro-3-cyclopropoxy-N-methylaniline with five structurally related compounds, highlighting substituent positions, functional groups, and molecular weights:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-Chloro-3-cyclopropoxy-N-methylaniline C₁₀H₁₂ClNO 4-Cl, 3-cyclopropoxy, N-CH₃ ~197.66 (calculated) Cyclopropoxy group introduces steric hindrance; methylamine enhances stability
4-Chloro-2-methylaniline C₇H₈ClN 4-Cl, 2-CH₃ 141.60 Carcinogenic; forms DNA/RNA adducts via hydroxylamine metabolites
4-Chloro-N-(3-phenylallylidene)aniline C₁₅H₁₂ClN 4-Cl, N-allylidene 241.72 Conjugated allylidene group; planar structure confirmed by X-ray
3-Chloro-4-fluoroaniline C₆H₅ClFN 3-Cl, 4-F 145.56 Halogen substituents increase polarity; used in dye intermediates
4-Chloro-3-methylphenol C₇H₇ClO 4-Cl, 3-CH₃, -OH 142.58 Phenolic -OH group enhances acidity (pKa ~8–9) compared to anilines
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 3-Cl-phenoxy, cyclopropane, -NH₂ 225.71 Cyclopropane and ether linkage; potential CNS activity

Key Research Findings and Differences

Reactivity and Metabolism
  • 4-Chloro-2-methylaniline: Metabolized by hepatic microsomes to 5-chloro-2-hydroxylaminotoluene, a reactive intermediate that binds irreversibly to DNA and proteins, explaining its carcinogenicity . In contrast, the cyclopropoxy group in 4-Chloro-3-cyclopropoxy-N-methylaniline may hinder metabolic activation due to steric effects.
  • 4-Chloro-N-(3-phenylallylidene)aniline: The allylidene group facilitates conjugation, altering electronic properties and reactivity compared to the cyclopropoxy analog.
Physicochemical Properties
  • Halogen Effects : 3-Chloro-4-fluoroaniline (Cl/F substitution) exhibits higher polarity than the target compound, impacting solubility in polar solvents .
  • Functional Group Impact: 4-Chloro-3-methylphenol’s phenolic -OH group (pKa ~8–9) makes it more acidic than aniline derivatives (pKa ~4–5), affecting its environmental persistence and toxicity .

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